molecular formula C17H21N5O4S B2439714 N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923220-87-5

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2439714
CAS No.: 923220-87-5
M. Wt: 391.45
InChI Key: MDEMUJLZMAYKKE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound contains an imidazole ring, a thioether linkage, an acetylamino group, and a hydroxymethyl group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can be approached through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting a suitable thiol with a halogenated precursor.

    Attachment of the Acetylamino Group: The acetylamino group can be introduced through acetylation of an amine group using acetic anhydride.

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioethers.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(2-{[4-(aminophenyl)amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
  • 2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(methyl)-1H-imidazol-1-yl]-N-methylacetamide

Uniqueness

The presence of the acetylamino group and the hydroxymethyl group in N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide distinguishes it from similar compounds. These functional groups may confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-11(24)20-12-3-5-13(6-4-12)21-16(26)10-27-17-19-7-14(9-23)22(17)8-15(25)18-2/h3-7,23H,8-10H2,1-2H3,(H,18,25)(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEMUJLZMAYKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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